molecular formula C7H10ClN3O4S2 B033455 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide CAS No. 13659-98-8

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide

Cat. No.: B033455
CAS No.: 13659-98-8
M. Wt: 299.8 g/mol
InChI Key: HZLMCYKKQJTLER-UHFFFAOYSA-N
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Description

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10ClN3O4S2. This compound is characterized by the presence of amino, chloro, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications .

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide is carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in the body .

Mode of Action

4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide acts as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it disrupts the balance of fluid and electrolytes in the body .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the reabsorption of bicarbonate ions in the kidneys, leading to increased excretion of bicarbonate in the urine . This can affect the body’s pH balance and fluid levels .

Pharmacokinetics

This suggests that it may be metabolized and excreted in a similar manner to other sulfonamide-based diuretics .

Result of Action

As a result of its action, 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide can lead to increased urine output (diuresis), helping to remove excess fluid from the body . This makes it potentially useful in treating conditions like hypertension and edema .

Action Environment

The action of 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide can be influenced by various environmental factors. For instance, the pH of the body can affect the activity of carbonic anhydrase and thus the efficacy of its inhibitors . Additionally, factors like diet and hydration status can influence the body’s fluid and electrolyte balance, potentially impacting the effectiveness of diuretics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide typically involves the chlorosulfonation of 3-chloroaniline followed by methylation and amination steps. The reaction conditions often include the use of chlorosulfuric acid and thionyl chloride at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-chloro-1,3-benzenedisulfonamide
  • 3-chloroaniline-4,6-disulfonamide
  • 5-chloro-2,4-disulfamoylaniline

Uniqueness

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

IUPAC Name

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4S2/c1-11-17(14,15)7-3-6(16(10,12)13)4(8)2-5(7)9/h2-3,11H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMCYKKQJTLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13659-98-8
Record name Methyclothiazide related compound A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013659988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-6-chloro-N-3-methyl-m-benzenedisulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D5DX4FLX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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